molecular formula C19H32O2 B6595175 10,13,16-Nonadecatrienoic acid, (10Z,13Z,16Z)- CAS No. 19934-77-1

10,13,16-Nonadecatrienoic acid, (10Z,13Z,16Z)-

Cat. No.: B6595175
CAS No.: 19934-77-1
M. Wt: 292.5 g/mol
InChI Key: CNIDZCYLBMSLGW-PDBXOOCHSA-N
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Description

Significance of Polyunsaturated Fatty Acids in Contemporary Biochemical Research

Polyunsaturated fatty acids are indispensable components of cellular structures and signaling pathways. youtube.com Their presence in cell membranes, particularly as phospholipids, influences membrane fluidity, permeability, and the function of embedded proteins. oaepublish.com Beyond their structural roles, PUFAs are precursors to a vast array of signaling molecules, collectively known as eicosanoids and other oxylipins, which are critical regulators of inflammation, immunity, and cardiovascular function. youtube.com

Contemporary research continues to unravel the multifaceted roles of PUFAs, linking their dietary intake and metabolic profiles to a wide spectrum of health and disease states. nih.govnih.gov The two primary families of PUFAs, omega-3 and omega-6, are defined by the position of the last double bond relative to the methyl end of the fatty acid chain. The balance between these two families is crucial for maintaining homeostasis, with an imbalance implicated in various chronic diseases.

Overview of 10,13,16-Nonadecatrienoic Acid, (10Z,13Z,16Z)- within the Scope of Lipid Metabolism Investigations

10,13,16-Nonadecatrienoic acid, (10Z,13Z,16Z)-, is a C19:3 fatty acid, indicating a 19-carbon chain with three double bonds. As an odd-numbered carbon chain PUFA, its metabolic fate is presumed to differ slightly from its even-chained counterparts. While specific metabolic studies on this compound are scarce in publicly available scientific literature, general principles of fatty acid metabolism suggest its beta-oxidation would proceed, yielding acetyl-CoA units until a final three-carbon propionyl-CoA unit remains. Propionyl-CoA can then enter the citric acid cycle via conversion to succinyl-CoA, highlighting a potential anaplerotic role for odd-chain fatty acids.

The positions of the double bonds at the 10th, 13th, and 16th carbons are crucial for its three-dimensional structure and potential interactions with enzymes. However, without dedicated research, its specific roles as a signaling molecule precursor or its incorporation into complex lipids remain speculative. The primary information available for this compound is its basic chemical identifiers, which are crucial for any future research endeavors.

Historical Development of Academic Inquiry into Odd-Numbered Carbon Chain Polyunsaturated Fatty Acids

The historical trajectory of fatty acid research has predominantly focused on even-numbered carbon chains, largely due to their higher abundance in most organisms. The discovery of essential fatty acids by George and Mildred Burr in the early 20th century centered on the even-chained linoleic acid and later alpha-linolenic acid. nih.gov This foundational work set the stage for decades of research into the metabolism and function of even-chain PUFAs. monash.edu

Interest in odd-numbered carbon chain fatty acids has been more recent and has largely concentrated on the saturated forms, such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0). nih.gov These have been investigated as potential biomarkers for the intake of certain foods, like dairy. nih.gov The study of odd-numbered polyunsaturated fatty acids is a more nascent field. While they are known to be present in various marine and microbial sources, their specific biochemical pathways and physiological significance are not as well-elucidated. researchgate.net The academic inquiry into compounds like 10,13,16-Nonadecatrienoic acid, (10Z,13Z,16Z)-, is therefore still in its early stages, representing a frontier in lipid research.

Detailed Research Findings

Specific, in-depth research on 10,13,16-Nonadecatrienoic acid, (10Z,13Z,16Z)-, is limited. However, we can compile its known chemical properties into a data table.

Chemical and Physical Properties of 10,13,16-Nonadecatrienoic acid, (10Z,13Z,16Z)-

PropertyValueSource
CAS Number19934-77-1 larodan.comscbt.com
Molecular FormulaC₁₉H₃₂O₂ larodan.comscbt.com
Molecular Weight292.46 g/mol larodan.comscbt.com
Lipid NumberC19:3 larodan.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(10Z,13Z,16Z)-nonadeca-10,13,16-trienoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h3-4,6-7,9-10H,2,5,8,11-18H2,1H3,(H,20,21)/b4-3-,7-6-,10-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNIDZCYLBMSLGW-PDBXOOCHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701256916
Record name (10Z,13Z,16Z)-10,13,16-Nonadecatrienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701256916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19934-77-1
Record name (10Z,13Z,16Z)-10,13,16-Nonadecatrienoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19934-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (10Z,13Z,16Z)-10,13,16-Nonadecatrienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701256916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthetic Pathways and Metabolic Origins of 10,13,16 Nonadecatrienoic Acid, 10z,13z,16z

Elucidation of Precursor Molecules in 10,13,16-Nonadecatrienoic Acid, (10Z,13Z,16Z)- Biosynthesis

The synthesis of this unique C19 fatty acid begins with a common dietary omega-3 fatty acid, which undergoes elongation to a C20 intermediate before being shortened.

Role of Alpha-Linolenic Acid (9Z,12Z,15Z-18:acid) as an Initial Substrate.wikipedia.orgresearchgate.netnih.gov

Alpha-Linolenic Acid (ALA) is an essential omega-3 polyunsaturated fatty acid that mammals must obtain from their diet, as they lack the necessary enzymes to synthesize it. nih.govsmpdb.ca It serves as the primary precursor for the endogenous synthesis of longer-chain omega-3 fatty acids. researchgate.netnih.gov The biosynthetic pathway for 10,13,16-Nonadecatrienoic acid initiates with ALA, an 18-carbon fatty acid with three cis double bonds (18:3, n-3). wikipedia.org This foundational role makes dietary intake of ALA critical for the subsequent formation of its downstream metabolites, including the C19 fatty acid .

Identification of (11Z,14Z,17Z)-Icosatrienoic Acid (11Z,14Z,17Z-20:acid) as a Key Elongated Intermediate.nih.govcaymanchem.com

Following its uptake, Alpha-Linolenic Acid undergoes a process of chain elongation. This metabolic step converts the 18-carbon ALA into a 20-carbon polyunsaturated fatty acid known as (11Z,14Z,17Z)-Icosatrienoic Acid (also referred to as Dihomo-α-Linolenic Acid). caymanchem.com This C20:3, n-3 fatty acid represents a crucial, elongated intermediate in the pathway. nih.govmcdb.ca While considered a rare fatty acid in human serum, its formation is a necessary step before the carbon chain is shortened to produce the final C19 compound. caymanchem.com

Key Precursor Molecules

Compound NameLipid NumberRole in Pathway
Alpha-Linolenic Acid, (9Z,12Z,15Z)-C18:3, n-3Initial Substrate
(11Z,14Z,17Z)-Icosatrienoic AcidC20:3, n-3Elongated Intermediate

Enzymatic Transformations Governing the Formation of 10,13,16-Nonadecatrienoic Acid, (10Z,13Z,16Z)-

The conversion of the initial C18 substrate to the final C19 product is governed by a series of specific enzymatic reactions, primarily involving chain elongation followed by a single-carbon chain shortening mechanism.

Chain Elongation Mechanisms from C18 to C20 Polyunsaturated Fatty Acids.smpdb.canih.gov

The conversion of C18 Alpha-Linolenic Acid to the C20 intermediate is facilitated by a family of enzymes known as fatty acid elongases (ELOVL). smpdb.ca This process involves the addition of a two-carbon unit, derived from malonyl-CoA, to the carboxyl end of the fatty acid chain. The reaction cycle consists of four steps: condensation, reduction, dehydration, and a second reduction, effectively extending the carbon backbone of ALA from 18 to 20 carbons while preserving the original double bond positions relative to the methyl end.

Alpha-Oxidation as a Critical Step for Carbon Chain Shortening from C20 to C19.wikipedia.orgdhingcollegeonline.co.in

The defining step in the formation of 10,13,16-Nonadecatrienoic acid is the shortening of the C20 intermediate by a single carbon. This is accomplished through the alpha-oxidation pathway, a process that occurs in the peroxisomes. byjus.commicrobenotes.com Unlike the more common beta-oxidation which removes two-carbon units, alpha-oxidation specifically removes the carboxyl carbon of the fatty acid. wikipedia.orgbyjus.com This mechanism is a known route for the endogenous production of odd-chain fatty acids. nih.govcam.ac.uk The process begins with the hydroxylation of the alpha-carbon (C2) of the C20 fatty acid, followed by the removal of the original carboxyl carbon (C1) as CO2, resulting in the formation of a C19 fatty acid. byjus.commicrobenotes.com

Proposed Roles of Reductases, Decarbonylases, and Decarboxylases in Downstream Metabolite Generation.wikipedia.orgbyjus.com

The alpha-oxidation pathway is a multi-enzyme process. While the specific enzymes for this polyunsaturated fatty acid have not been fully characterized, the pathway is understood from the metabolism of other fatty acids like phytanic acid. wikipedia.orgdhingcollegeonline.co.in The key enzymatic activities involved include:

A Dioxygenase (Hydroxylase): An enzyme, such as phytanoyl-CoA dioxygenase, hydroxylates the alpha-carbon of the fatty acyl-CoA. wikipedia.org

A Lyase/Decarboxylase: This enzyme cleaves the bond between the alpha- and beta-carbons, releasing the original carboxyl group as formyl-CoA (which is later converted to CO2) and producing a C19 aldehyde. wikipedia.org The decarboxylation step is the critical event that shortens the chain. byjus.com

A Dehydrogenase (Reductase activity): An aldehyde dehydrogenase oxidizes the newly formed C19 aldehyde to the corresponding carboxylic acid, yielding 10,13,16-Nonadecatrienoic acid. wikipedia.org

This sequence of enzymatic actions effectively transforms the C20 intermediate into the final C19 product.

Summary of Biosynthetic Steps

StepStarting MoleculeKey ProcessEnzyme Classes InvolvedProduct
1Alpha-Linolenic Acid (C18:3)Chain ElongationElongases(11Z,14Z,17Z)-Icosatrienoic Acid (C20:3)
2(11Z,14Z,17Z)-Icosatrienoic Acid (C20:3)Alpha-OxidationDioxygenase, Lyase/Decarboxylase, Dehydrogenase10,13,16-Nonadecatrienoic acid (C19:3)

Enzymatic Processing and Biotransformation Studies of 10,13,16 Nonadecatrienoic Acid, 10z,13z,16z

Enzymatic Reduction to Aldehyde Intermediates

The enzymatic conversion of fatty acids to their corresponding aldehydes is a crucial step in various metabolic pathways, including the biosynthesis of signaling molecules and flavor compounds. This reduction is primarily catalyzed by two main classes of enzymes: carboxylic acid reductases (CARs) and α-dioxygenases (α-DOX).

Carboxylic acid reductases directly reduce the carboxyl group of a fatty acid to an aldehyde. nih.gov This process is dependent on cofactors such as NADPH and ATP. nih.gov While a broad range of fatty acids can serve as substrates for CARs, the specificity for C19 trienoic acids like 10,13,16-nonadecatrienoic acid would require empirical verification.

Another pathway involves the action of α-dioxygenases. These enzymes, in concert with fatty aldehyde dehydrogenase (FALDH), can convert fatty acids into aldehydes that are one carbon shorter. nih.gov This tandem enzymatic reaction provides a biocatalytic route to a variety of fatty aldehydes. nih.gov The initial oxidation of a polyunsaturated fatty acid can also be initiated by lipoxygenases (LOXs), leading to the formation of hydroperoxides which can then be cleaved to form aldehydes. longdom.org

Table 1: Key Enzymes in the Reduction of Fatty Acids to Aldehydes

Enzyme FamilyCofactorsGeneral SubstratesProduct
Carboxylic Acid Reductases (CARs)NADPH, ATPFatty AcidsFatty Aldehydes
α-Dioxygenases (α-DOX)-Fatty Acids(n-1) Fatty Aldehydes
Lipoxygenases (LOXs)-Polyunsaturated Fatty AcidsHydroperoxides (precursors to aldehydes)

Decarbonylation and Decarboxylation Pathways for Metabolite Formation

Decarbonylation and decarboxylation represent significant pathways in the metabolism of fatty acids, leading to the production of hydrocarbons which can serve as biofuels or signaling molecules.

Decarboxylation is the removal of a carboxyl group as carbon dioxide. In the context of polyunsaturated fatty acids, this reaction has been observed through the action of certain cytochrome P450 enzymes, such as OleT. nih.gov Studies have shown that enzymes like OleTPRN can efficiently decarboxylate unsaturated fatty acids like oleic and linoleic acid to produce alkenes. nih.gov This process involves a heme-ferryl intermediate that facilitates the carbon-carbon bond cleavage. nih.gov While direct evidence for the decarboxylation of 10,13,16-nonadecatrienoic acid is lacking, its unsaturated nature suggests it could be a substrate for similar enzymatic systems. Non-enzymatic, catalyst-driven decarboxylation of unsaturated fatty acids has also been demonstrated, yielding long-chain internal olefins. wur.nl

Decarbonylation , the removal of a carbonyl group as carbon monoxide, is another deoxygenation route. While less common in biological systems for fatty acids compared to decarboxylation, it can be achieved through various catalytic processes. core.ac.uk

Table 2: Enzymes and Catalysts in Fatty Acid Decarboxylation

Catalyst TypeSubstrate ExamplesPrimary Product
Cytochrome P450 (e.g., OleTPRN)Saturated and Unsaturated Fatty AcidsAlkenes
Triruthenium DodecacarbonylOleic AcidHeptadecenes, Heptadecane
Mo/Al2O3Oleic Acid, Castor OilStraight-chain Liquid Hydrocarbons

Other Identified or Proposed Biotransformations within Biological Systems

Beyond reduction and decarboxylation, polyunsaturated fatty acids undergo a variety of other biotransformations, leading to a diverse array of bioactive molecules.

Lipoxygenase (LOX) Pathway: Lipoxygenases are a family of enzymes that catalyze the dioxygenation of PUFAs, inserting molecular oxygen to form fatty acid hydroperoxides. nih.gov These hydroperoxides are key intermediates in the biosynthesis of a wide range of signaling molecules, including leukotrienes and lipoxins. The position of oxygenation is specific to the particular LOX isoform. nih.gov Given the structure of 10,13,16-nonadecatrienoic acid, it is plausible that it could be a substrate for various LOX enzymes, leading to the formation of novel hydroperoxy-nonadecatrienoic acids.

Peroxygenase Pathway: Another potential biotransformation route is through the action of peroxygenases. These enzymes can utilize fatty acid hydroperoxides (formed by LOXs) to epoxidize other unsaturated fatty acids. nih.govnih.gov This pathway leads to the formation of epoxy fatty acids, which have been identified in various plant species. nih.govnih.gov

Cyclooxygenase (COX) Pathway: In animals, PUFAs such as arachidonic acid are substrates for cyclooxygenase enzymes, which leads to the formation of prostaglandins, thromboxanes, and prostacyclins. wikipedia.org These eicosanoids are potent signaling molecules involved in inflammation, blood clotting, and other physiological processes. wikipedia.org It is conceivable that C19 PUFAs could also be metabolized through similar pathways, potentially yielding novel prostanoid-like molecules.

Formation of Bioactive Metabolites: Microbial enzymes have been shown to convert PUFAs into bioactive compounds like hepoxilins and trioxilins. nih.gov These transformations are often initiated by lipoxygenases followed by the action of epoxide hydrolases. nih.gov

Table 3: Overview of Other Biotransformation Pathways for PUFAs

PathwayKey EnzymesPrimary Intermediates/ProductsBiological Significance
Lipoxygenase (LOX) PathwayLipoxygenasesFatty Acid HydroperoxidesPrecursors to leukotrienes, lipoxins
Peroxygenase PathwayPeroxygenases, LipoxygenasesEpoxy Fatty AcidsFound in plants, potential signaling roles
Cyclooxygenase (COX) PathwayCyclooxygenasesProstaglandins, ThromboxanesInflammation, blood clotting
Microbial BiotransformationLipoxygenases, Epoxide HydrolasesHepoxilins, TrioxilinsCell signaling

Synthetic Methodologies and Chemical Derivatization of 10,13,16 Nonadecatrienoic Acid, 10z,13z,16z for Research Applications

Academic Synthesis Routes for 10,13,16-Nonadecatrienoic Acid, (10Z,13Z,16Z)-

The de novo synthesis of 10,13,16-nonadecatrienoic acid, (10Z,13Z,16Z)-, an odd-chain polyunsaturated fatty acid (PUFA), presents a significant challenge due to the requirement for stereocontrol in establishing the three Z-configured double bonds. While specific literature detailing the total synthesis of this exact molecule is scarce, established methodologies in fatty acid synthesis can be applied to construct this target. A plausible and efficient strategy involves the use of the Wittig reaction, a powerful tool for the formation of carbon-carbon double bonds with control over stereochemistry. thermofisher.commasterorganicchemistry.comorganic-chemistry.org

A convergent synthetic approach would likely be employed, involving the coupling of two key fragments. One fragment would contain the carboxylic acid functionality and the C10 double bond, while the second fragment would comprise the terminal end of the fatty acid with the C13 and C16 double bonds.

A potential retrosynthetic analysis is outlined below:

Disconnection 1 (C11-C12 bond): The C19 backbone can be disconnected at the C11-C12 bond, retrosynthetically yielding a C11 phosphonium (B103445) ylide and a C8 aldehyde containing the terminal diene system. The subsequent Wittig reaction would form the C10-C11 double bond with the desired Z-configuration.

Fragment A Synthesis (C1-C11): The C11 phosphonium salt can be prepared from a suitable 11-halo-undec-10-ynoic acid precursor. The alkyne can be stereoselectively reduced to the Z-alkene prior to the Wittig reaction.

Fragment B Synthesis (C12-C19): The C8 aldehyde can be synthesized from a readily available starting material like 1,4-butanediol. A series of protection, oxidation, and chain elongation steps, potentially involving another Wittig reaction to install the C16 double bond, would be necessary.

Key reaction steps in a hypothetical synthesis could include:

Protection of Carboxylic Acid: The carboxylic acid of a starting material like 10-undecenoic acid would be protected as an ester (e.g., methyl or ethyl ester).

Chain Elongation and Functional Group Interconversion: Standard organic transformations would be used to build the carbon backbone of the two key fragments.

Wittig Reaction: The cornerstone of this strategy is the Wittig reaction between an aldehyde and a phosphonium ylide to form the Z-alkenes. thermofisher.commasterorganicchemistry.com The use of non-stabilized ylides generally favors the formation of the Z-isomer. organic-chemistry.org

Deprotection: The final step would involve the hydrolysis of the ester to yield the free fatty acid.

Table 1: Hypothetical Key Intermediates in the Synthesis of 10,13,16-Nonadecatrienoic Acid, (10Z,13Z,16Z)-

Intermediate NameChemical StructureRole in Synthesis
Methyl 11-oxoundecanoateO=CH-(CH₂)₉-COOCH₃Precursor to Fragment A
(8-Oxooct-2Z,5Z-dien-1-yl)triphenylphosphonium bromide[Ph₃P⁺-CH₂(CH=CHCH₂)₂CHO] Br⁻Fragment B for Wittig reaction
Methyl 10,13,16-nonadecatrienoate, (10Z,13Z,16Z)-CH₃(CH₂)₄(CH=CHCH₂)₃(CH₂)₇COOCH₃Esterified final product

Preparation of Isotopically Labeled 10,13,16-Nonadecatrienoic Acid, (10Z,13Z,16Z)- for Mechanistic and Tracer Studies

Isotopically labeled lipids are invaluable tools for studying their metabolism, transport, and incorporation into complex biological systems. The preparation of labeled 10,13,16-nonadecatrienoic acid can be achieved through both biosynthetic and chemical methods.

Biosynthetic Approaches:

Microorganisms capable of producing odd-chain fatty acids can be cultured in media enriched with stable isotope-labeled precursors. mdpi.comnih.gov For instance, the oleaginous yeast Yarrowia lipolytica can be engineered to produce odd-chain fatty acids. nih.govfrontiersin.orgresearchgate.net By providing a labeled precursor such as [¹³C₃]-propionate or universally ¹³C-labeled glucose, it is possible to biosynthetically produce ¹³C-labeled 10,13,16-nonadecatrienoic acid.

Chemical Synthesis Approaches:

Chemical synthesis offers precise control over the location of the isotopic label.

Deuterium (B1214612) Labeling: Deuterium atoms (²H or D) can be introduced at specific positions in the fatty acid chain. A common method involves the reduction of an alkyne precursor with deuterium gas (D₂) in the presence of a catalyst like Lindlar's catalyst to form a Z-alkene with two deuterium atoms across the double bond. researchgate.netcapes.gov.br This approach can be integrated into the total synthesis route described in section 5.1. For example, by using D₂ gas during the reduction of an acetylenic precursor to one of the double bonds, a specifically deuterated analog can be obtained. Another method involves H-D exchange reactions on the final compound or a precursor, often catalyzed by a metal such as palladium on carbon in the presence of D₂O. google.comnih.gov

Carbon-13 and Carbon-14 Labeling: Carbon isotopes can be incorporated by using a labeled building block in the chemical synthesis. For example, a ¹³C- or ¹⁴C-labeled Grignard reagent or organolithium reagent can be used in a coupling reaction to introduce the label at a specific position. Alternatively, a labeled carbon source like K¹³CN or ¹⁴CO₂ can be used to introduce the label at the carboxylic acid terminus.

Table 2: Examples of Isotopically Labeled 10,13,16-Nonadecatrienoic Acid, (10Z,13Z,16Z)-

Labeled CompoundPosition of LabelSynthetic MethodApplication
[1-¹³C]-10,13,16-Nonadecatrienoic acidCarboxyl carbonChemical synthesis using ¹³CO₂Metabolic flux analysis
[10,11-²H₂]-10,13,16-Nonadecatrienoic acidC10-C11 double bondCatalytic deuteration of alkyne precursorMass spectrometry-based tracer studies
[U-¹³C₁₉]-10,13,16-Nonadecatrienoic acidAll carbon atomsBiosynthesis with [U-¹³C]-glucoseStable isotope resolved metabolomics

Design and Synthesis of Functional Derivatives for Probing Biological Activities and Analytical Enhancement

To investigate the biological functions and interactions of 10,13,16-nonadecatrienoic acid, functionalized derivatives are synthesized. These derivatives often contain a reporter group, such as a fluorescent tag or a reactive handle for bioconjugation, which facilitates their detection and isolation from complex biological matrices.

Fluorescent Analogs:

Fluorescently labeled fatty acids are widely used to visualize their uptake, trafficking, and localization within cells. thermofisher.com Common fluorophores that can be attached to fatty acids include:

BODIPY (boron-dipyrromethene): These dyes are known for their sharp emission spectra and high quantum yields. thermofisher.com

NBD (nitrobenzoxadiazole): NBD is a small, environmentally sensitive fluorophore. nih.gov

Anthracene and Pyrene: These are polycyclic aromatic hydrocarbons that exhibit fluorescence and can be used to probe lipid-protein interactions. nih.gov

The fluorophore is typically attached to the omega-end of the fatty acid to minimize perturbation of its biological activity. The synthesis involves coupling the carboxylic acid of the fluorophore to an amino-functionalized fatty acid precursor or vice versa.

Derivatives for Affinity Purification and Bio-orthogonal Chemistry:

Biotinylated Derivatives: Biotin (B1667282) can be attached to the fatty acid, usually at the omega-terminus, via a flexible linker. nih.govnih.govillinois.edu The high affinity of biotin for streptavidin allows for the selective enrichment of biotinylated fatty acids and their binding partners from cell lysates.

Azide (B81097) and Alkyne Derivatives for Click Chemistry: The introduction of a terminal azide or alkyne group provides a bio-orthogonal handle for "click chemistry" reactions. researchgate.netnih.govnih.goviris-biotech.deinterchim.fr These reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), are highly specific and can be performed in complex biological environments. This allows for the attachment of various probes, such as fluorophores or affinity tags, to the fatty acid after it has been metabolized or incorporated into cellular structures.

Table 3: Functional Derivatives of Polyunsaturated Fatty Acids and Their Applications

Derivative TypeFunctional GroupSynthetic StrategyResearch Application
Fluorescent AnalogBODIPY, NBD, PyreneAmide coupling of a fluorophore to an amino-functionalized fatty acid. thermofisher.comnih.govnih.govLive-cell imaging of fatty acid uptake and distribution.
Biotinylated ProbeBiotinAmide coupling of biotin to the omega-terminus of the fatty acid. nih.govAffinity purification of fatty acid binding proteins.
Click Chemistry HandleTerminal Azide or AlkyneSynthesis of fatty acid with a terminal azide or alkyne group. researchgate.netiris-biotech.deBio-orthogonal labeling and tracking of fatty acid metabolism.

Ecological and Environmental Significance of 10,13,16 Nonadecatrienoic Acid, 10z,13z,16z

Role in Insect Chemical Ecology and Interspecies Communication

There is currently no scientific literature available that describes a role for 10,13,16-Nonadecatrienoic acid, (10Z,13Z,16Z)- in insect chemical ecology or interspecies communication.

Detection and Interpretation in Microbial Ecosystems, Particularly in Soil Microbial Communities

There is currently no scientific literature available that details the detection or interpretation of 10,13,16-Nonadecatrienoic acid, (10Z,13Z,16Z)- in microbial ecosystems or its use as a biomarker in soil microbial communities.

Future Research Directions and Unexplored Avenues for 10,13,16 Nonadecatrienoic Acid, 10z,13z,16z Studies

Integration with Untargeted Lipidomics for Comprehensive Metabolic Profiling

Untargeted lipidomics, a powerful hypothesis-generating approach, casts a wide net to capture a global snapshot of lipids within a biological system. The integration of (10Z,13Z,16Z)-10,13,16-Nonadecatrienoic acid into untargeted lipidomics workflows presents a significant opportunity to uncover its presence, regulation, and potential associations with various physiological and pathological states.

Future research should focus on developing and validating sensitive and specific analytical methods for the detection and quantification of this compound in complex biological matrices. Advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) will be instrumental. Once identified, its distribution across different tissues, cells, and sub-cellular compartments can be mapped.

By incorporating this odd-chain fatty acid into lipidomics databases and analytical standards, researchers can begin to ask critical questions. For instance, does its abundance change in response to dietary interventions, disease progression, or environmental stressors? Untargeted metabolic profiling could reveal novel correlations between (10Z,13Z,16Z)-10,13,16-Nonadecatrienoic acid and specific metabolic pathways or disease biomarkers, paving the way for more targeted mechanistic studies.

In-depth Enzymological Studies to Characterize Novel Desaturases and Elongases

The biosynthesis and metabolism of PUFAs are orchestrated by a series of desaturase and elongase enzymes. These enzymes exhibit substrate specificity that determines the final fatty acid profile of a cell or organism. A critical area of future research is the identification and characterization of the specific desaturases and elongases that act upon (10Z,13Z,16Z)-10,13,16-Nonadecatrienoic acid.

In mammalian cells, the metabolism of odd-chain PUFAs is an area of growing interest. For example, studies on a rat liver cell line have shown the conversion of C19 PUFAs into longer-chain fatty acids. oup.com Investigating whether (10Z,13Z,16Z)-10,13,16-Nonadecatrienoic acid serves as a substrate for known fatty acid metabolizing enzymes or if it requires novel enzymatic machinery is a key unanswered question.

In-depth enzymological studies could involve in vitro assays using purified enzymes or cell-based models with genetic manipulations of desaturase and elongase expression. These studies would not only elucidate the metabolic fate of this fatty acid but could also lead to the discovery of enzymes with unique substrate specificities, expanding our understanding of lipid metabolism.

Enzyme ClassPotential Role in (10Z,13Z,16Z)-10,13,16-Nonadecatrienoic Acid Metabolism
Desaturases Introduction of additional double bonds, potentially leading to the formation of novel polyunsaturated fatty acids.
Elongases Extension of the carbon chain, converting the C19 fatty acid into longer-chain PUFAs with distinct biological functions.
Lipoxygenases (LOX) Conversion into signaling molecules, similar to the metabolism of other PUFAs like arachidonic acid.
Cytochrome P450 (CYP) Enzymes Potential involvement in hydroxylation or epoxidation, generating a variety of bioactive metabolites.

Comparative Biochemical Analysis Across Diverse Organisms to Understand Evolutionary Pathways

The distribution of fatty acids varies significantly across different species, reflecting evolutionary adaptations to diverse environments and diets. A comparative biochemical approach to studying (10Z,13Z,16Z)-10,13,16-Nonadecatrienoic acid could provide valuable insights into its evolutionary origins and physiological significance.

Future investigations should aim to identify the presence and abundance of this compound in a wide range of organisms, from microorganisms and marine life to plants and terrestrial animals. This could reveal specific ecological niches where this fatty acid is prevalent and potentially plays a crucial role.

Understanding the evolutionary conservation of the metabolic pathways involved in the synthesis and modification of (10Z,13Z,16Z)-10,13,16-Nonadecatrienoic acid can shed light on its fundamental biological functions. For instance, the evolution of fatty acid metabolism has been linked to critical developments such as the emergence of the nervous system and adaptation to different thermal conditions.

Exploration of Biotechnological Applications Based on its Unique Structure or Metabolic Role

The unique structural features of (10Z,13Z,16Z)-10,13,16-Nonadecatrienoic acid, including its odd-numbered carbon chain and specific double bond geometry, may confer properties that are of interest for various biotechnological applications.

One potential avenue is its use as a precursor for the synthesis of novel bioactive molecules. Enzymatic or chemical modifications of this fatty acid could lead to the production of compounds with desirable properties for the pharmaceutical, cosmetic, or food industries. For example, the enzymatic synthesis of N-acyl amino acids from fatty acids has garnered interest for their diverse applications. nih.gov

Furthermore, if this fatty acid is found to be produced by specific microorganisms, there could be opportunities for its biotechnological production through fermentation. This would provide a sustainable source of this rare fatty acid for further research and potential commercialization. The exploration of its physical properties, such as its effects on membrane fluidity or its potential as a surfactant, could also uncover novel applications.

Potential ApplicationRationale
Pharmaceuticals Precursor for the synthesis of novel anti-inflammatory or signaling molecules.
Cosmetics Incorporation into formulations for its potential effects on skin barrier function or hydration.
Food Industry Use as a specialty nutritional ingredient, pending further research on its metabolic effects.
Biomaterials Exploration of its potential for creating novel polymers or other bio-based materials.

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing 10,13,16-Nonadecatrienoic acid in laboratory settings?

Synthesis typically involves multi-step organic reactions, such as selective hydrogenation or enzymatic catalysis, to achieve the (10Z,13Z,16Z) configuration. Characterization requires gas chromatography-mass spectrometry (GC-MS) for purity validation and nuclear magnetic resonance (NMR) to confirm double-bond positions. For storage, solutions in ethanol at -20°C are recommended to prevent degradation .

Q. How should researchers safely handle and store 10,13,16-Nonadecatrienoic acid in compliance with laboratory safety protocols?

While not classified as hazardous, standard precautions include avoiding inhalation, skin contact, and eye exposure. Store in sealed containers at -20°C for long-term stability. Ethanol-based solutions require fire safety measures due to flammability .

Q. What experimental approaches are used to investigate the biological roles of polyunsaturated fatty acids like 10,13,16-Nonadecatrienoic acid?

In vitro assays (e.g., cell culture models) and in vivo studies (e.g., lipidomics in model organisms) are common. Focus on enzyme interactions (e.g., desaturases) and metabolic pathways using isotopic labeling or knock-out models to trace incorporation into membranes or signaling molecules .

Q. How can researchers validate the purity of 10,13,16-Nonadecatrienoic acid prior to experimental use?

High-performance liquid chromatography (HPLC) with UV detection or GC-MS are standard for purity assessment (>99%). Cross-reference retention times with certified standards and confirm structural integrity via Fourier-transform infrared spectroscopy (FTIR) .

Advanced Research Questions

Q. What strategies address contradictions in reported bioactivity data for 10,13,16-Nonadecatrienoic acid across studies?

Discrepancies may arise from differences in isomer purity, solvent systems, or cellular model specificity. Implement rigorous batch-to-batch quality control and replicate studies under standardized conditions (e.g., oxygen-free environments to prevent oxidation). Meta-analyses of existing datasets can identify confounding variables .

Q. How do environmental factors (e.g., temperature, pH) influence the stability and reactivity of 10,13,16-Nonadecatrienoic acid in experimental setups?

Elevated temperatures (>25°C) accelerate oxidation, necessitating antioxidants (e.g., BHT) in storage solutions. Acidic conditions may promote esterification, altering bioavailability. Stability studies using accelerated aging protocols (e.g., 40°C/75% RH) can model degradation pathways .

Q. What advanced analytical techniques are critical for resolving structural isomers of nonadecatrienoic acid derivatives?

Chiral-phase HPLC or silver-ion chromatography separates geometric isomers. High-resolution mass spectrometry (HRMS) coupled with collision-induced dissociation (CID) identifies double-bond positions. Computational modeling (e.g., density functional theory) predicts thermodynamic stability of isomers .

Q. How can researchers design ecotoxicological studies to assess the environmental impact of 10,13,16-Nonadecatrienoic acid leakage or disposal?

Use microcosm models to simulate aquatic ecosystems, measuring biodegradation rates via LC-MS. Toxicity assays (e.g., Daphnia magna mortality) evaluate acute effects. Regulatory alignment with OECD guidelines ensures reproducibility .

Methodological Considerations

Q. What statistical frameworks are optimal for analyzing dose-response relationships in lipid signaling studies involving this compound?

Nonlinear regression models (e.g., four-parameter logistic curves) quantify EC50 values. Bayesian hierarchical models account for inter-experiment variability. Power analysis predefines sample sizes to detect biologically relevant effects .

Q. How should interdisciplinary teams coordinate to study the metabolic fate of 10,13,16-Nonadecatrienoic acid in complex biological systems?

Assign roles: synthetic chemists (compound preparation), biochemists (enzyme kinetics), and bioinformaticians (pathway mapping). Use shared electronic lab notebooks (ELNs) for real-time data integration and version control .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.